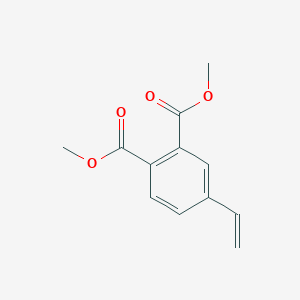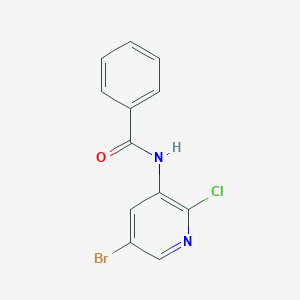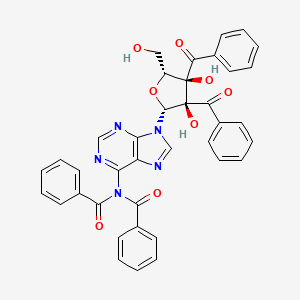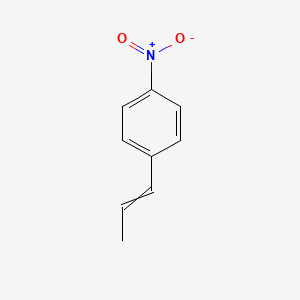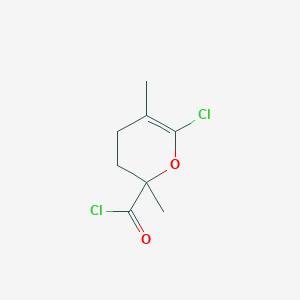![molecular formula C12H23NO4 B13966059 (2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Boc-4-amino-5-methylhexanoic acid is a chiral compound commonly used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group attached to the amino group, which helps in preventing unwanted reactions during synthesis. The presence of a chiral center makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-amino-5-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as ®-4-amino-5-methylhexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain pure ®-Boc-4-amino-5-methylhexanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Boc-4-amino-5-methylhexanoic acid may involve:
Large-Scale Synthesis: The synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Automation: Automated systems are used for the addition of reagents and monitoring of reaction parameters to maintain consistency.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-Boc-4-amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields ®-4-amino-5-methylhexanoic acid.
Substituted Derivatives: Various substituted derivatives depending on the electrophile used in the reaction.
科学的研究の応用
®-Boc-4-amino-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with chiral centers.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of ®-Boc-4-amino-5-methylhexanoic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions and allowing for selective functionalization. The chiral center plays a crucial role in the synthesis of enantiomerically pure compounds, which are important in drug development and other applications.
類似化合物との比較
Similar Compounds
(S)-Boc-4-amino-5-methylhexanoic acid: The enantiomer of ®-Boc-4-amino-5-methylhexanoic acid, used in similar applications but with different stereochemistry.
Boc-4-amino-5-methylhexanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Boc-4-amino-5-hexanoic acid: A similar compound without the methyl group, used in different synthetic routes.
Uniqueness
®-Boc-4-amino-5-methylhexanoic acid is unique due to its chiral center, which makes it valuable in the synthesis of enantiomerically pure compounds. The presence of the Boc protecting group allows for selective reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(13)6-8(10(14)15)11(16)17-12(3,4)5/h7-9H,6,13H2,1-5H3,(H,14,15)/t8-,9?/m1/s1 |
InChIキー |
PPDRTDRPUQWQRG-VEDVMXKPSA-N |
異性体SMILES |
CC(C)C(C[C@H](C(=O)O)C(=O)OC(C)(C)C)N |
正規SMILES |
CC(C)C(CC(C(=O)O)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


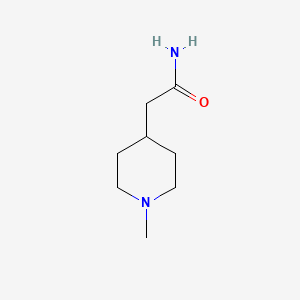



![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)


